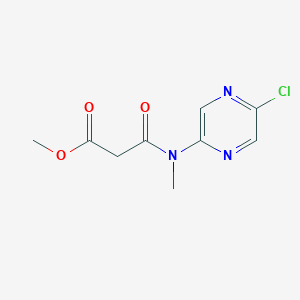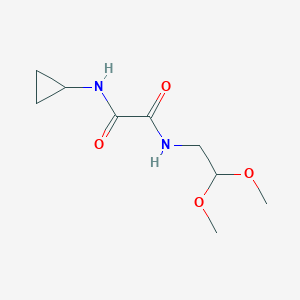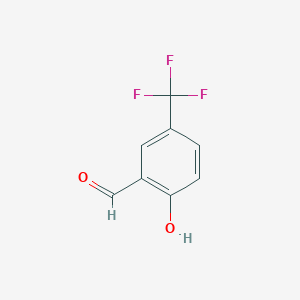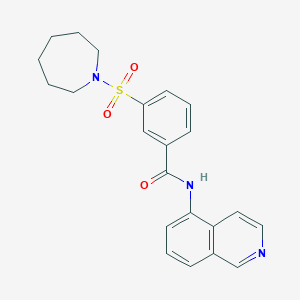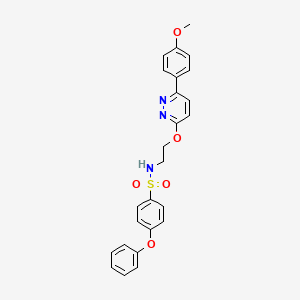
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide” is a complex organic molecule. It contains a pyridazin-3-yl group, which is a type of nitrogen-containing heterocycle . It also has methoxyphenyl, phenoxybenzenesulfonamide, and ethoxy groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridazin-3-yl group would likely contribute to the compound’s polarity and could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar pyridazin-3-yl group and the nonpolar methoxyphenyl and phenoxybenzenesulfonamide groups .Wissenschaftliche Forschungsanwendungen
Bioactivity and Antitumor Applications
Research on similar benzenesulfonamide derivatives has shown potential in the field of medicinal chemistry, particularly in the development of antitumor agents. The synthesis and bioactivity studies of new benzenesulfonamides have revealed interesting cytotoxic activities, highlighting the potential of these compounds in anti-tumor activity studies. These compounds have been shown to exhibit strong inhibition against specific human cytosolic isoforms, making them crucial for further exploration in cancer treatment (Gul et al., 2016).
Catalyst Applications
Another area of application is in catalysis, where similar compounds have been used as efficient and reusable catalysts. For example, the encapsulation of molybdenum(VI) complexes in zeolite Y demonstrated significant catalytic behavior in the oxidation of primary alcohols and hydrocarbons, showcasing the role these compounds can play in facilitating chemical reactions (Ghorbanloo & Alamooti, 2017).
Wirkmechanismus
Mode of Action
Similar compounds have been found to exhibit inhibitory activities against certain enzymes The compound might interact with its targets, leading to changes in their function
Biochemical Pathways
Compounds with similar structures have been found to affect various biological pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context. More research is needed to fully understand the biochemical pathways affected by this compound.
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity . The specific effects of this compound could vary depending on the cellular context and the specific targets of the compound.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-31-20-9-7-19(8-10-20)24-15-16-25(28-27-24)32-18-17-26-34(29,30)23-13-11-22(12-14-23)33-21-5-3-2-4-6-21/h2-16,26H,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCAPNSNSTYNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



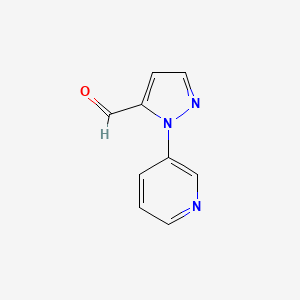
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2768108.png)
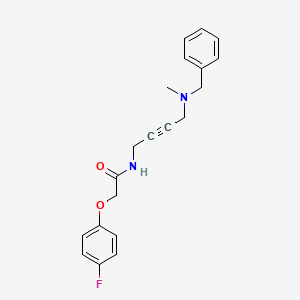
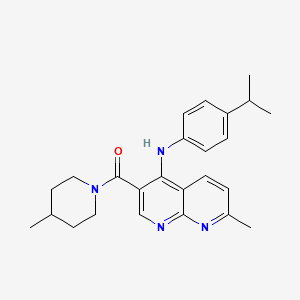

![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)
